molecular formula C17H17Cl2N3O3S2 B15111750 N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B15111750
M. Wt: 446.4 g/mol
InChI Key: UMUIAMPZRNLXAA-UHFFFAOYSA-N
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Description

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group and a cyclopropane carboxamide moiety bearing dichloroethenyl and dimethyl substituents. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which is known to confer bioactivity such as antimicrobial, anti-inflammatory, and anticancer properties . The dichloroethenyl substituent may contribute to increased lipophilicity and reactivity, while the dimethylcyclopropane carboxamide provides steric constraints that could influence conformational stability and receptor interactions.

Properties

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O3S2/c1-17(2)11(8-12(18)19)13(17)14(23)20-15-21-22-16(26-15)27(24,25)9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,20,21,23)

InChI Key

UMUIAMPZRNLXAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Functional Groups Bioactivity References
Target Compound 1,3,4-Thiadiazole Benzylsulfonyl, dichloroethenyl, dimethylcyclopropane carboxamide Potential antimicrobial
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4) Hydrazinecarboxamide Benzodioxole, imidazole, semicarbazone Antifungal
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Trimethylbenzylidene, methylfuran, carbonyl Undisclosed
Triazine-sulfonamide derivatives (e.g., Compound 27) 1,3,5-Triazine Chloro, methyl, trifluoromethyl, sulfonamide Broad-spectrum potential
  • Thiadiazole vs. Hydrazinecarboxamide (Compound 4): While the target compound uses a thiadiazole core, Compound 4 employs a semicarbazone-linked imidazole and benzodioxole. The benzylsulfonyl group in the target compound may enhance solubility compared to the lipophilic benzodioxole in Compound 4 .
  • Thiazolo-pyrimidine Derivatives (11a/b): These compounds feature fused thiazole-pyrimidine systems with electron-withdrawing substituents (e.g., cyano groups). The target compound’s dichloroethenyl group introduces halogen-mediated bioactivity, similar to the chloro substituents in triazine derivatives .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Compound Name IR (cm⁻¹) ^1H/^13C NMR Features MS (m/z) References
Target Compound Expected S=O (~1350), C=O (~1700) Dichloroethenyl protons (δ 5.8–6.2), cyclopropane carboxamide (δ 1.2–1.5) ~500 Inferred
Compound 11a 3,436 (NH), 2,219 (CN) Trimethylbenzylidene (δ 2.24–2.37), =CH (δ 7.94) 386
Triazine-sulfonamide 27 Sulfonamide S=O (~1150) Trifluoromethyl (δ 4.0–4.5), aromatic protons ~450
  • The dichloroethenyl group in the target compound may exhibit distinct ^1H NMR signals (δ ~6.0–6.5) compared to Compound 11a’s benzylidene protons (δ 7.94) .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclopropane carboxamide formation, thiadiazole ring closure, and sulfonylation. Key steps include:

  • Temperature control : Reactions often require precise heating (e.g., reflux in ethanol or DMF) to stabilize intermediates .
  • Reagents : Sodium hydride or similar bases are used for deprotonation, while benzylsulfonyl chloride introduces the sulfonyl group .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and cyclopropane carbons (δ 25–35 ppm) .
  • IR spectroscopy : Bands at ~1,650 cm⁻¹ (C=O stretch) and ~1,150 cm⁻¹ (S=O stretch) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 500–550) validate the molecular formula .

Q. How do functional groups influence the compound’s reactivity?

  • Thiadiazole ring : Participates in nucleophilic substitution due to electron-deficient nitrogen atoms .
  • Cyclopropane : Strain energy enhances reactivity in ring-opening reactions .
  • Dichloroethenyl group : Acts as a leaving group in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
  • Real-time monitoring : Employ TLC or inline IR to track intermediate formation . Example: A 15% yield increase was achieved by adjusting DMF-to-reactant ratios (3:1 v/w) and maintaining 60°C for 8 hours .

Q. How should researchers resolve contradictions in spectral data?

  • Case study : If NMR suggests a benzylsulfonyl group but IR lacks S=O stretches, consider:
  • Alternative characterization : X-ray crystallography or 2D NMR (e.g., HSQC) to confirm connectivity .
  • Impurity analysis : LC-MS may detect byproducts (e.g., desulfonated derivatives) .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiol groups) using software like AutoDock .
  • Isotopic labeling : Introduce ¹⁴C or ³H labels to track metabolic pathways .
  • Kinetic studies : Measure reaction rates with varying pH (4–10) to identify protonation-dependent mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
  • Computational refinement : Adjust COSMO-RS parameters to account for hydrogen bonding with the cyclopropane moiety .

Experimental Design Considerations

Q. What controls are critical for biological activity assays?

  • Negative controls : Use structurally similar but inactive analogs (e.g., des-chloro derivatives) .
  • Positive controls : Include known inhibitors (e.g., sulfa drugs for sulfonyl-targeting assays) .
  • Dose-response curves : Test 5–7 concentrations (0.1–100 µM) to calculate IC₅₀ values .

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